Z-D-Leu-OH

Descripción general

Descripción

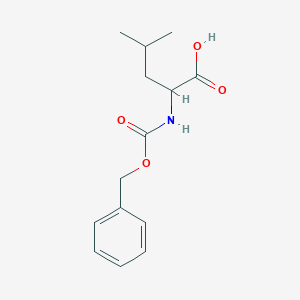

Z-D-Leu-OH, also known as N-carbobenzyloxy-D-leucine, is an organic compound with the molecular formula C14H19NO4. It is a derivative of the amino acid D-leucine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-D-Leu-OH can be synthesized through various methods. One common approach involves the protection of the amino group of D-leucine using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at low temperatures (0-20°C) to prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pH precisely, ensuring high yield and purity. The product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Leu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Amidation: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are commonly used.

Hydrolysis: Palladium on carbon (Pd/C) and hydrogen gas are used for the removal of the Cbz group.

Major Products Formed

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-D-Leu-OH is widely used as a building block in the synthesis of peptides and proteins. Its stable structure allows for the incorporation into longer peptide chains, facilitating the study of protein interactions and functions.

Drug Development

Research indicates that this compound can serve as a model compound for studying peptide-based drug delivery systems. Its ability to modulate biological activity makes it a candidate for therapeutic applications, including targeted drug delivery.

Biological Studies

The compound is utilized in enzyme-substrate interaction studies, revealing insights into proteolytic mechanisms. For example, this compound has been shown to interact with proteolytic enzymes such as chymotrypsin, influencing enzymatic activity and stability.

Antimicrobial Applications

This compound exhibits notable antimicrobial properties. Studies have demonstrated that peptides containing D-amino acid substitutions can resist enzymatic degradation while maintaining bactericidal activity. This characteristic is crucial for developing new antimicrobial agents.

Cancer Research

In cancer biology, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Its selective toxicity towards certain cancer cells suggests potential for targeted cancer therapies that minimize damage to normal cells.

Antimicrobial Efficacy

A study assessing various analogs of this compound demonstrated enhanced activity against Gram-positive bacteria compared to L-amino acid counterparts. The D-configuration provided increased resistance to enzymatic degradation, prolonging antimicrobial effects in vitro.

Cytotoxicity in Cancer Cells

In vitro experiments revealed that this compound exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity indicates its potential use in developing targeted therapies that focus on cancerous tissues without harming healthy cells.

Inhibition of Enzymatic Activity

Research has shown that this compound can inhibit proteolytic enzymes such as cathepsin L by elevating lysosomal pH, thereby reducing enzyme activity linked to tumor metastasis.

Mecanismo De Acción

The primary role of Z-D-Leu-OH in biochemical applications is as a protected amino acid. The Cbz group protects the amino group during peptide synthesis, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparación Con Compuestos Similares

Similar Compounds

N-Cbz-L-leucine: Similar to Z-D-Leu-OH but derived from L-leucine.

N-Boc-D-leucine: Another protected form of D-leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.

Uniqueness

This compound is unique due to its specific stereochemistry (D-form) and the carbobenzyloxy protecting group, which provides a balance of stability and ease of removal. This makes it particularly useful in peptide synthesis where stereochemistry and protecting group compatibility are crucial .

Actividad Biológica

Z-D-Leu-OH, or Z-D-leucine, is a dipeptide derivative featuring a Z (carbobenzoxy) protecting group on the D-leucine amino acid. This compound plays a significant role in various biological studies due to its unique properties and applications in peptide synthesis, protein interactions, and potential therapeutic uses. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₁NO₂ and a molecular weight of approximately 169.19 g/mol. The structure includes a carboxylic acid group (COOH) at one end and an amino group (NH₂) at the other, with a branched side chain characteristic of leucine.

Molecular Structure:

- Chemical Formula: C₉H₁₁NO₂

- Molecular Weight: 169.19 g/mol

- Functional Groups: Carboxylic acid, amine, carbobenzoxy group

1. Protein-Protein Interactions

This compound is utilized in studies involving protein-protein interactions. The D-amino acid configuration allows for the formation of peptides that are resistant to enzymatic degradation, making them valuable in exploring protein functions and interactions. Research indicates that incorporating D-leucine into peptide chains can enhance stability against proteolytic enzymes .

2. Peptide Synthesis

This compound serves as a building block in peptide synthesis. The carbobenzoxy group protects the amino functionality during synthesis, allowing for selective modifications. This capability is crucial for creating specific peptide sequences that can be used in drug development.

Table 1: Peptide Synthesis Applications of this compound

| Application | Description |

|---|---|

| Peptide Bond Formation | Facilitates the formation of dipeptides |

| Enzyme Resistance | Enhances stability against proteolytic enzymes |

| Selective Modifications | Allows for targeted modifications during synthesis |

3. Therapeutic Potential

This compound has been investigated for its potential therapeutic applications. Studies have shown that dipeptides containing D-amino acids exhibit unique biological activities that can be harnessed for drug development. For instance, they may enhance the pharmacokinetic properties of peptides used in therapeutic contexts .

Case Studies

Case Study 1: Enzymatic Activity

A study explored the enzymatic cleavage of this compound using chymotrypsin, revealing that hydrolysis leads to the release of the Z-D-Leu fragment. This reaction pathway is significant as it demonstrates how this compound can be utilized to study enzyme kinetics and substrate specificity .

Case Study 2: Anxiolytic Effects

Research on a series of dipeptides including this compound showed promising anxiolytic-like effects in animal models. The study highlighted how modifications in amino acid configuration influenced biological activity, suggesting potential pathways for developing anti-anxiety medications .

Propiedades

IUPAC Name |

(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPFMEKVPDBMCG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426462 | |

| Record name | N-Cbz-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-79-5 | |

| Record name | N-Cbz-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.